molecular formula C4H2BrNO3 B1441260 5-Bromooxazole-4-carboxylic acid CAS No. 1240611-09-9

5-Bromooxazole-4-carboxylic acid

Cat. No. B1441260
CAS RN: 1240611-09-9
M. Wt: 191.97 g/mol
InChI Key: IPUQVEWQTATBNH-UHFFFAOYSA-N
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Description

“5-Bromooxazole-4-carboxylic acid” is a chemical compound with the molecular formula C4H2BrNO3 . It has a molecular weight of 209.04 .


Molecular Structure Analysis

The molecular structure of “5-Bromooxazole-4-carboxylic acid” can be analyzed using various analytical methods . These methods can examine primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .


Chemical Reactions Analysis

The chemical reactions involving “5-Bromooxazole-4-carboxylic acid” can be analyzed using the principles of volumetric chemical analysis, which involves acid/base equilibria & titrations . This method is particularly useful in understanding the acid-base reactions in aqueous solutions .


Physical And Chemical Properties Analysis

“5-Bromooxazole-4-carboxylic acid” is a solid at room temperature . The compound should be stored in a refrigerator and its shipping temperature is room temperature .

Scientific Research Applications

1. Synthesis and Library Generation

5-Bromooxazole-4-carboxylic acid plays a significant role in the field of organic chemistry, particularly in the synthesis of complex molecules. Robins et al. (2007) demonstrated its utility in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, a process that was employed to generate a diverse 90-compound library of druglike isoxazoles (Robins et al., 2007).

2. Suzuki–Miyaura Coupling Partner

In the synthesis of 4,5-disubstituted oxazoles, the compound serves as a critical intermediate. Li et al. (2007) found that the 4-bromooxazoles, produced during the process, were effective partners in Suzuki–Miyaura coupling reactions with arylboronic acids, a key step in many organic syntheses (Li, Buzon, & Zhang, 2007).

3. Mechanistic Insight into Halogen Dance Rearrangement

Proust et al. (2011) provided mechanistic insights into the halogen dance rearrangement of iodooxazoles, a process that also pertains to 5-bromooxazoles. This reaction is crucial for synthesizing 4-iodooxazoles and understanding the behavior of similar compounds (Proust, Chellat, & Stambuli, 2011).

4. Ruthenium-Catalyzed Synthesis of Peptidomimetics

Ferrini et al. (2015) highlighted the application of similar oxazole compounds in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates. These compounds are pivotal in creating triazole-based scaffolds for peptidomimetics and biologically active compounds (Ferrini et al., 2015).

5. Spectroscopy and Structural Studies

Yu et al. (2015) conducted a study focusing on the 13C NMR spectroscopy of heterocycles, including 4-bromoisoxazoles, to understand their chemical structure and properties better. This research provides valuable information on the electronic and structural aspects of bromooxazole derivatives (Yu et al., 2015).

Safety and Hazards

The safety data sheet for “5-Bromooxazole-4-carboxylic acid” indicates that it may pose certain hazards . The compound is associated with hazard statements H302, H315, H319, H332, H335, and precautionary statements P261, P280, P305, P338, P351 .

Future Directions

The future directions in the research of “5-Bromooxazole-4-carboxylic acid” and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a need to explore the potential application of synthesized bioactive compounds in laboratories .

Mechanism of Action

Mode of Action

The mode of action of 5-Bromooxazole-4-carboxylic acid is not well-documented. As an oxazole derivative, it may share some of the properties of other oxazole compounds. Oxazoles are known to participate in various chemical reactions, including nucleophilic substitution . .

Biochemical Pathways

Oxazole derivatives have been found in bioactive fungal metabolites, suggesting they may play a role in the biochemistry of certain fungi . .

Pharmacokinetics

According to one source, it has high gastrointestinal absorption and is permeable to the blood-brain barrier . .

properties

IUPAC Name

5-bromo-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO3/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUQVEWQTATBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721401
Record name 5-Bromo-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromooxazole-4-carboxylic acid

CAS RN

1240611-09-9
Record name 5-Bromo-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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